molecular formula C4H6O2 B12554752 1-[(2S)-Oxiranyl]ethanone CAS No. 160798-42-5

1-[(2S)-Oxiranyl]ethanone

Cat. No.: B12554752
CAS No.: 160798-42-5
M. Wt: 86.09 g/mol
InChI Key: YBWJKTAELMMCHQ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2S)-Oxiranyl]ethanone is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to an ethanone group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2S)-Oxiranyl]ethanone can be synthesized through various methods. One common approach involves the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions, with the alkene being converted to the corresponding epoxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(2S)-Oxiranyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(2S)-Oxiranyl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(2S)-Oxiranyl]ethanone involves its reactivity with nucleophiles, leading to the opening of the oxirane ring. This reactivity is due to the ring strain in the three-membered oxirane ring, making it highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 1-[(2S,3S)-3-Ethyl-2-oxiranyl]ethanone
  • 2-Chloro-1-(1-chlorocyclopropyl)ethanone
  • 2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles

Uniqueness: 1-[(2S)-Oxiranyl]ethanone is unique due to its specific structural features, including the oxirane ring and ethanone group. This combination imparts distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

160798-42-5

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

1-[(2S)-oxiran-2-yl]ethanone

InChI

InChI=1S/C4H6O2/c1-3(5)4-2-6-4/h4H,2H2,1H3/t4-/m0/s1

InChI Key

YBWJKTAELMMCHQ-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)[C@@H]1CO1

Canonical SMILES

CC(=O)C1CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.